molecular formula C20H21F3N6O4 B6280319 5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid CAS No. 2248394-02-5

5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid

Cat. No. B6280319
CAS RN: 2248394-02-5
M. Wt: 466.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid” is a complex organic molecule. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The piperidine ring is a key structural feature, and the molecule also contains a phenyl group, a 1,2,4-triazole ring, and an oxazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of several reactive functional groups. Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Piperidine derivatives can have a wide range of properties depending on the nature and position of their substituents .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its biological activity. Given the importance of piperidine derivatives in drug design, there could be significant interest in developing new synthetic methods and exploring potential pharmaceutical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid' involves the synthesis of the oxazole ring, the triazole ring, and the amide bond. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.", "Starting Materials": [ "4-methyl-2-nitrophenol", "phenylacetic acid", "piperidine", "sodium hydride", "ethyl bromoacetate", "sodium azide", "copper sulfate", "sodium ascorbate", "4-chloro-3-nitrobenzoic acid", "2-amino-2-methyl-1-propanol", "trifluoroacetic acid" ], "Reaction": [ "4-methyl-2-nitrophenol is reacted with phenylacetic acid in the presence of piperidine and sodium hydride to form 4-methyl-2-(phenylacetamido)phenol.", "Ethyl bromoacetate is reacted with 4-methyl-2-(phenylacetamido)phenol in the presence of sodium hydride to form ethyl 4-methyl-2-(phenylacetamido)phenylacetate.", "Sodium azide is reacted with ethyl 4-methyl-2-(phenylacetamido)phenylacetate in the presence of copper sulfate and sodium ascorbate to form 4-methyl-2-(phenylacetamido)-1,2,4-triazole-3-carboxylic acid ethyl ester.", "4-chloro-3-nitrobenzoic acid is reacted with 2-amino-2-methyl-1-propanol in the presence of sodium hydride to form 4-chloro-3-nitrobenzyl alcohol.", "4-chloro-3-nitrobenzyl alcohol is reacted with 4-methyl-2-(phenylacetamido)-1,2,4-triazole-3-carboxylic acid ethyl ester in the presence of trifluoroacetic acid to form the desired compound '5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid'." ] }

CAS RN

2248394-02-5

Product Name

5-methyl-3-phenyl-N-[4-(piperidin-4-yl)-4H-1,2,4-triazol-3-yl]-1,2-oxazole-4-carboxamide, trifluoroacetic acid

Molecular Formula

C20H21F3N6O4

Molecular Weight

466.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.